Cas no 20050-17-3 ((1S)-1-(2,4,6-trimethylphenyl)ethan-1-amine)

(1S)-1-(2,4,6-trimethylphenyl)ethan-1-amine structure
20050-17-3 structure
Nome del prodotto:(1S)-1-(2,4,6-trimethylphenyl)ethan-1-amine
Numero CAS:20050-17-3
MF:C11H17N
MW:163.259382963181
MDL:MFCD06761843
CID:51457
PubChem ID:13230650

(1S)-1-(2,4,6-trimethylphenyl)ethan-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-(1-(2,4,6-Trimethylphenyl)ethyl)amine
    • BENZENEMETHANAMINE, Α,2,4,6-TETRAMETHYL-, (ΑS)-
    • Benzylamine, a,2,4,6-tetramethyl-,(S)-(-)-
    • (S)-1-ethyl-3-(4-(4-(3-methylmorpholino)-7-(oxetan-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)phenyl)urea
    • (S)-1-mesitylethylamine
    • CHEMBL2331680
    • CS-0700
    • GDC0349
    • GDC-0349
    • HY-15248
    • SureCN1831520
    • UNII-579255I6O9
    • (S)-1-Mesitylethanamine
    • (1S)-1-mesitylethanamine
    • (1S)-1-(2,4,6-Trimethylphenyl)ethylamine
    • [S,(?)]-alpha,2,4,6-Tetramethylbenzylamine
    • Benzenemethanamine,a,2,4,6-tetramethyl-,(aS)-
    • (1S)-1-(2,4,6-trimethylphenyl)ethan-1-amine
    • 050T173
    • Benzenemethanamine, alpha,2,4,6-tetramethyl-, (alphaS)-
    • (S)-1-MESITYLETHAN-1-AMINE
    • AKOS026737591
    • EN300-87829
    • SCHEMBL23122285
    • Benzenemethanamine, ,2,4,6-tetramethyl-, (S)-
    • (1S)-1-(2,4,6-TRIMETHYLPHENYL)ETHANAMINE
    • J-012979
    • AS-69812
    • 20050-17-3
    • MFCD06761843
    • CS-0000294
    • Y11755
    • MDL: MFCD06761843
    • Inchi: 1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3/t10-/m0/s1
    • Chiave InChI: LVIICDKJNNIEQG-JTQLQIEISA-N
    • Sorrisi: N([H])([H])[C@@]([H])(C([H])([H])[H])C1C(C([H])([H])[H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 163.13621
  • Massa monoisotopica: 163.136099547g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 132
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26
  • XLogP3: 2.3

Proprietà sperimentali

  • Densità: 0.930
  • Punto di ebollizione: 254 ºC
  • Punto di infiammabilità: 106 ºC
  • PSA: 26.02
  • LogP: 3.33180

(1S)-1-(2,4,6-trimethylphenyl)ethan-1-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-87829-0.1g
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-amine
20050-17-3
0.1g
$490.0 2023-09-01
Enamine
EN300-87829-0.5g
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-amine
20050-17-3
0.5g
$535.0 2023-09-01
eNovation Chemicals LLC
Y1048311-250mg
Benzenemethanamine, a,2,4,6-tetramethyl-, (aS)-
20050-17-3 95%
250mg
$380 2024-06-06
Enamine
EN300-87829-10g
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-amine
20050-17-3
10g
$2398.0 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CI818-200mg
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-amine
20050-17-3 95%
200mg
1477.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CI818-50mg
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-amine
20050-17-3 95%
50mg
591.0CNY 2021-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S85230-250mg
(S)-1-Mesitylethanamine
20050-17-3 95%
250mg
¥705.0 2024-07-19
Alichem
A019150231-1g
(S)-1-Mesitylethanamine
20050-17-3 95%
1g
$652.46 2023-09-02
Ambeed
A170437-250mg
(S)-1-Mesitylethanamine
20050-17-3 95%
250mg
$111.0 2024-04-22
Key Organics Ltd
AS-69812-1G
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-amine
20050-17-3 >95%
1g
£956.00 2023-09-09

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